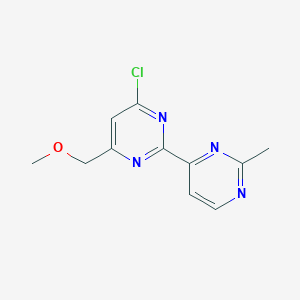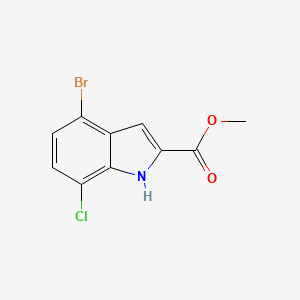
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes may include:
Nucleophilic substitution reactions: Using chlorinated pyrimidine derivatives as starting materials.
Methoxymethylation: Introduction of the methoxymethyl group under basic conditions.
Pyrimidine ring formation: Cyclization reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of 4-Hydroxy-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine.
Substitution: Formation of various substituted pyrimidines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine would depend on its specific application. Generally, it may interact with molecular targets such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors to alter cellular signaling pathways.
DNA/RNA: Interacting with nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
4-Chloro-2-(2-methylpyrimidin-4-yl)pyrimidine: Lacks the methoxymethyl group.
6-(Methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine: Lacks the chloro group.
2-(2-Methylpyrimidin-4-yl)pyrimidine: Lacks both the chloro and methoxymethyl groups.
Uniqueness
4-Chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine is unique due to the presence of both the chloro and methoxymethyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
属性
分子式 |
C11H11ClN4O |
|---|---|
分子量 |
250.68 g/mol |
IUPAC 名称 |
4-chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C11H11ClN4O/c1-7-13-4-3-9(14-7)11-15-8(6-17-2)5-10(12)16-11/h3-5H,6H2,1-2H3 |
InChI 键 |
IEZUSJXONVZHLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)C2=NC(=CC(=N2)Cl)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)




![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)

![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)
![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)



![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)
